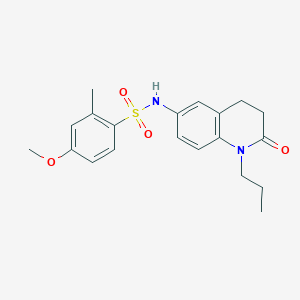

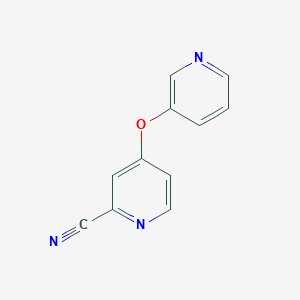

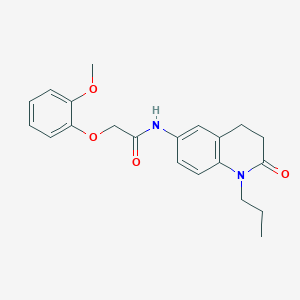

4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an ABA-mimicking ligand . It has been identified as a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, AM1 activates a gene network that is highly similar to that induced by ABA .

Molecular Structure Analysis

The molecular structure of this compound has been studied using X-RAY DIFFRACTION . The crystal structure of AM1 in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that AM1 mediates a gate-latch-lock interacting network .科学的研究の応用

Medicinal Chemistry and Drug Development

Anticancer Potential: “4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide” has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific cancer pathways, such as kinases or growth factor receptors. Preclinical studies suggest that it may interfere with tumor cell proliferation and survival .

Targeting Enzymes and Receptors: This compound’s sulfonamide moiety can interact with enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting processes like inflammation, cell signaling, or metabolic pathways. Researchers are exploring its potential in treating diseases related to these targets.

Organic Synthesis and Catalysis

Palladium-Catalyzed Reactions: F2385-0028 contains a phenylsulfonamide group, which can serve as a directing group in palladium-catalyzed cross-coupling reactions. Scientists have utilized it in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These reactions enable the construction of complex organic molecules .

Antiviral Activity

Hepatitis C Virus (HCV) Inhibition: In a study, a derivative of this compound demonstrated anti-HCV activity. Specifically, 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate exhibited potent antiviral effects in Huh-7.5 cells. Further investigations are ongoing to understand its mechanism of action .

Bioorganic Chemistry

Pyrimidine Derivatives: The transformation of F2385-0028 led to the formation of 5-((4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. This pyrimidine derivative may have applications in bioorganic chemistry, including enzyme inhibition or nucleic acid interactions .

作用機序

特性

IUPAC Name |

4-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-12-21-18-10-5-15(13-14(18)4-11-19(21)22)20-26(23,24)17-8-6-16(25-2)7-9-17/h5-10,13,20H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNQVMZXRKPHIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6493718.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6493721.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide](/img/structure/B6493727.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(methylsulfanyl)benzamide](/img/structure/B6493729.png)

![[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B6493757.png)

![4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6493790.png)